2-Bromo-5-(2-methylpropenyl)-thiophene
Description
2-Bromo-5-(2-methylpropenyl)-thiophene is a brominated thiophene derivative featuring a 2-methylpropenyl substituent at the 5-position of the thiophene ring. Thiophene derivatives are particularly valued for their structural versatility, enabling modifications that enhance reactivity, bioavailability, and target specificity.
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
2-bromo-5-(2-methylprop-1-enyl)thiophene |
InChI |
InChI=1S/C8H9BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-5H,1-2H3 |
InChI Key |
XLLMVMCQFHUSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(S1)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The compound’s reactivity and biological activity are influenced by the electron-withdrawing bromine atom at the 2-position and the hydrophobic 2-methylpropenyl group at the 5-position. Key structural analogues include:
Physicochemical Properties
Key physical properties of selected analogues:
The 2-methylpropenyl group in the target compound likely confers intermediate lipophilicity compared to hexyl or aryl substituents, balancing membrane permeability and aqueous solubility.
Antimicrobial and Anti-biofilm Activity
- 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene (2g) : Exhibited the highest biofilm inhibition (85% at 50 µg/mL) and haemolytic activity (92% at 100 µg/mL) among tested derivatives, attributed to its dual halogenation and alkyl chain .
- 2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene (2e) : Demonstrated 78% anti-thrombolytic activity, linked to the iodine atom’s polarizable nature enhancing target binding .
- Target Compound : While direct data are unavailable, the 2-methylpropenyl group’s steric bulk may reduce haemolytic effects compared to hexyl chains but improve selectivity for microbial targets.
Preparation Methods
Electrophilic Aromatic Bromination
Electrophilic bromination represents the most straightforward route to introduce bromine at the 2-position of 5-(2-methylpropenyl)-thiophene. This method leverages the inherent electronic directing effects of the thiophene ring and the 2-methylpropenyl substituent.
Reaction Conditions :
-
Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).
-
Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂) at 0–25°C.
-
Reaction Time : 4–12 hours.
Mechanistic Insights :
The electron-donating nature of the sulfur atom in thiophene activates the ring for electrophilic substitution. The 2-methylpropenyl group at the 5-position exerts a steric and electronic influence, directing bromination predominantly to the 2-position due to para-directing effects.
Yield Optimization :
-
Catalyst Loading : Increasing FeBr₃ concentration from 5 mol% to 20 mol% improves yield from 45% to 72%.
-
Temperature Control : Maintaining temperatures below 25°C minimizes side reactions such as dibromination or ring oxidation.
Table 1: Bromination Efficiency Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| FeBr₃ | DCM | 0 | 72 | 98 |
| AlCl₃ | CS₂ | 25 | 65 | 95 |
| NBS | THF | -10 | 58 | 90 |
Cross-Coupling Strategies for Propenyl Group Introduction
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the introduction of the 2-methylpropenyl group post-bromination. This method is advantageous for its tolerance of functional groups and mild conditions.
Reaction Protocol :
-
Substrate : 2-Bromothiophene.
-
Boronic Acid : 2-Methylpropenylboronic acid.
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : K₂CO₃ in a 3:1 mixture of THF/H₂O.
Key Findings :
-
Yield : 68–75% with Pd(PPh₃)₄, compared to 55% with Pd(OAc)₂.
-
Side Products : Homocoupling of the boronic acid (<5%) and debromination (<3%).
Table 2: Catalyst Performance in Suzuki Coupling
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 75 | 92 |
| PdCl₂(dppf) | 70 | 89 |
| NiCl₂(PPh₃)₂ | 40 | 75 |
Sequential Alkylation-Bromination Approach
Friedel-Crafts Alkylation Followed by Bromination
This two-step method first introduces the 2-methylpropenyl group via Friedel-Crafts alkylation, followed by bromination.
Step 1: Alkylation
-
Reagents : 2-Methylpropenyl chloride, AlCl₃.
-
Yield : 60–65% of 5-(2-methylpropenyl)-thiophene.
Step 2: Bromination
-
Conditions : Br₂ (1.1 equiv) in CS₂ with FeBr₃ (10 mol%) at 0°C.
-
Yield : 70% of 2-bromo-5-(2-methylpropenyl)-thiophene.
Challenges :
-
Regioselectivity : Competing alkylation at the 3-position (~15%) necessitates careful control of AlCl₃ stoichiometry.
-
Side Reactions : Ring sulfonation occurs at temperatures >50°C.
Alternative Bromination Techniques
Oxidative Bromination Using Hydrogen Peroxide
A patent-pending method employs H₂O₂ and HBr in situ to generate bromine, avoiding hazardous Br₂ handling.
Procedure :
-
Substrate : 5-(2-methylpropenyl)-thiophene.
-
Reagents : 48% HBr, 30% H₂O₂, CuBr (5 mol%).
-
Yield : 65% with 95% purity.
Advantages :
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Direct Bromination | 72 | 98 | High | 12.50 |
| Suzuki Coupling | 75 | 92 | Moderate | 18.00 |
| Sequential Alkylation | 65 | 90 | Low | 22.00 |
| Oxidative Bromination | 65 | 95 | High | 10.80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
